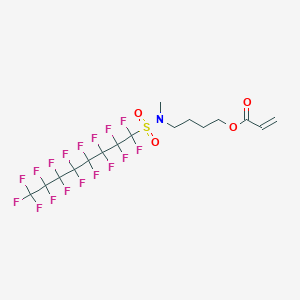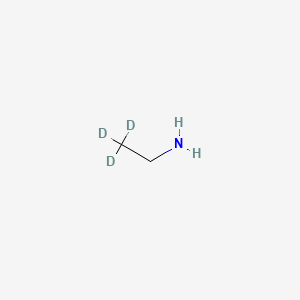![molecular formula C10H11F B15289417 1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
1-[(E)-but-1-enyl]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-but-1-enyl]-3-fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with an (E)-but-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-but-1-enyl]-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene.
Formation of the (E)-but-1-enyl Group: The (E)-but-1-enyl group can be introduced via a Heck reaction, where 3-fluorobenzene is reacted with but-1-ene in the presence of a palladium catalyst and a base under controlled temperature and pressure conditions.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Heck reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-but-1-enyl]-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond, forming 1-butyl-3-fluorobenzene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), sodium amide (NaNH₂)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 1-butyl-3-fluorobenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-[(E)-but-1-enyl]-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-but-1-enyl]-3-fluorobenzene involves its interaction with molecular targets through its functional groups. The (E)-but-1-enyl group and the fluorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and radical reactions.
Comparison with Similar Compounds
- 1-[(E)-but-1-enyl]-4-fluorobenzene
- 1-[(E)-but-1-enyl]-2-fluorobenzene
- 1-[(E)-but-1-enyl]-3-chlorobenzene
Comparison: 1-[(E)-but-1-enyl]-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or positional isomers, this compound may exhibit distinct reactivity patterns and applications in various fields.
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-[(E)-but-1-enyl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8H,2H2,1H3/b5-3+ |
InChI Key |
FEGWWHKTARZDEP-HWKANZROSA-N |
Isomeric SMILES |
CC/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CCC=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


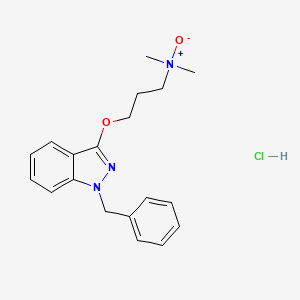
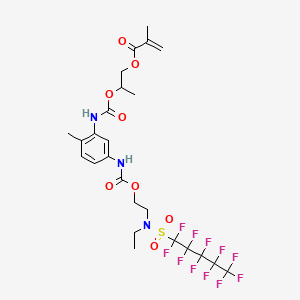
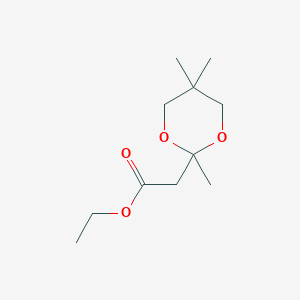
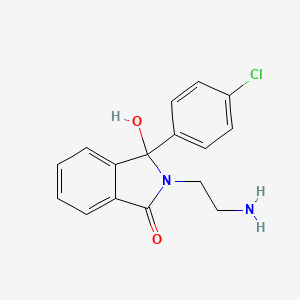
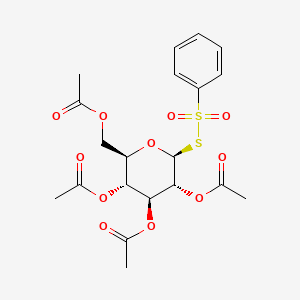
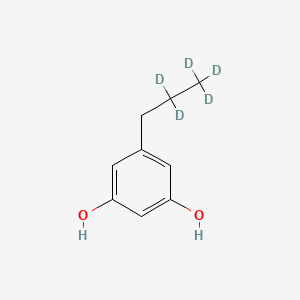
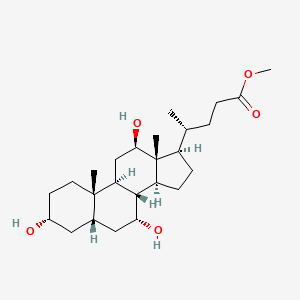

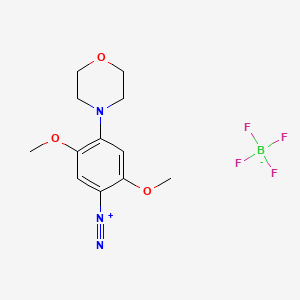
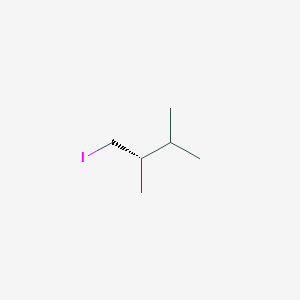
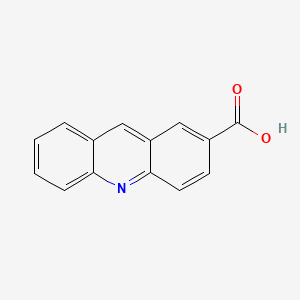
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
